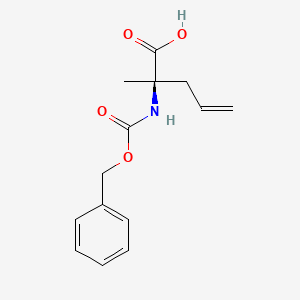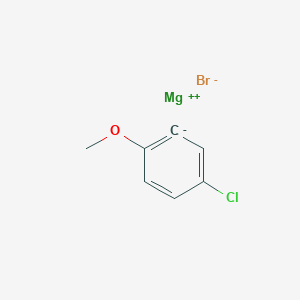
magnesium;1-chloro-4-methoxybenzene-5-ide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide is a chemical compound with the molecular formula C7H6BrClMgO. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-chloro-4-methoxybenzene-5-ide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide can be synthesized through the reaction of 1-chloro-4-methoxybenzene with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:
- Dissolve 1-chloro-4-methoxybenzene in anhydrous ether.
- Add magnesium turnings to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the magnesium is completely consumed.
- The resulting Grignard reagent is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with stirring mechanisms and inert gas purging systems.
- Employing high-purity reagents to ensure the quality of the final product.
- Implementing rigorous purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential in modifying biomolecules and studying biochemical pathways.
Wirkmechanismus
The mechanism of action of magnesium;1-chloro-4-methoxybenzene-5-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the ether solvent, stabilizing the Grignard reagent. This nucleophilic species can then attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles.
Vergleich Mit ähnlichen Verbindungen
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide can be compared with other Grignard reagents, such as:
Magnesium;phenylmagnesium bromide: Similar in reactivity but lacks the chloro and methoxy substituents.
Magnesium;1-bromo-4-methoxybenzene-5-ide: Similar but with a bromine atom instead of chlorine.
Magnesium;1-chloro-4-methylbenzene-5-ide: Similar but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and selectivity in various chemical reactions.
Eigenschaften
Molekularformel |
C7H6BrClMgO |
|---|---|
Molekulargewicht |
245.78 g/mol |
IUPAC-Name |
magnesium;1-chloro-4-methoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
XQHICYTZXDCCPP-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


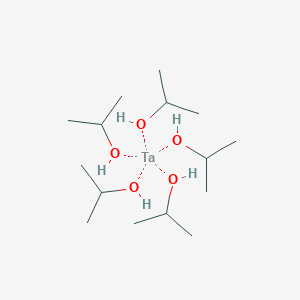
![5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13398402.png)
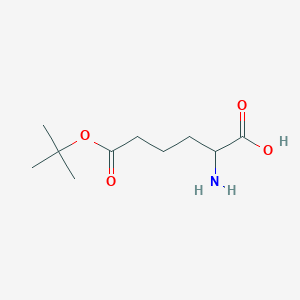
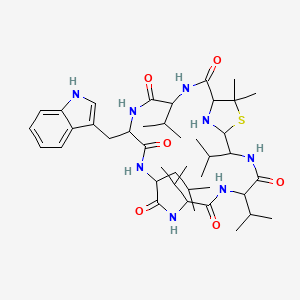
![(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13398422.png)
![2-[[5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol](/img/structure/B13398423.png)
![methyl 7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13398428.png)
![4-phenyl-2-[4'-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13398440.png)
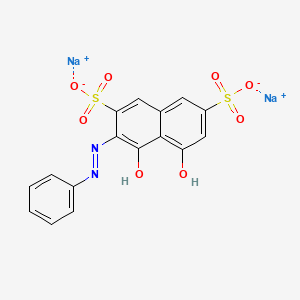
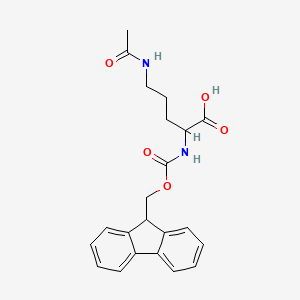

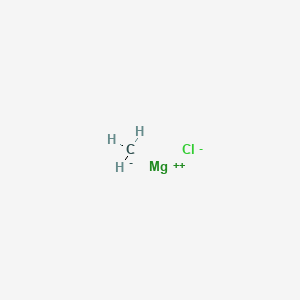
![2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13398468.png)
